
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid, also known as fenobam, is a chemical compound that has been studied for its potential therapeutic applications. It was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In We will also discuss future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Fenobam has been studied for its potential therapeutic applications in a number of areas, including anxiety disorders, autism spectrum disorders, and Fragile X syndrome. Fragile X syndrome is a genetic disorder that causes intellectual disability, behavioral and learning challenges, and various physical characteristics. Fenobam has been shown to improve cognitive function and behavioral symptoms in animal models of Fragile X syndrome.
Wirkmechanismus
Fenobam is a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of various physiological processes, including synaptic plasticity, learning, and memory. By inhibiting mGluR5 signaling, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid can modulate the activity of neural circuits and improve cognitive function.
Biochemical and Physiological Effects:
Fenobam has been shown to have a number of biochemical and physiological effects. It can improve cognitive function, reduce anxiety-like behavior, and modulate social behavior in animal models of Fragile X syndrome. It has also been shown to reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid is that it is a selective negative allosteric modulator of mGluR5, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, this compound has a relatively short half-life and can be difficult to administer in animal models. Additionally, this compound has low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for research on 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid. One area of interest is the potential therapeutic applications of this compound in the treatment of anxiety disorders and autism spectrum disorders. Additionally, researchers are exploring the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, there is ongoing research into the development of new compounds that can selectively modulate mGluR5 signaling with improved pharmacokinetic properties.
Synthesemethoden
Fenobam can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 3-bromo-3-(4-methylphenyl)propanoic acid. The resulting product is then treated with ammonium hydroxide to form the final compound, 3-(Carbamoylamino)-3-(4-methylphenyl)propanoic acid.
Eigenschaften
IUPAC Name |
3-(carbamoylamino)-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7-2-4-8(5-3-7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFVTGQZUDNHNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


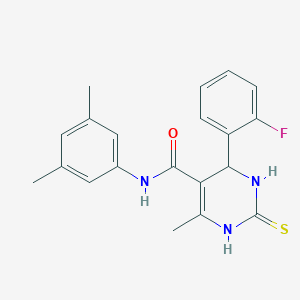

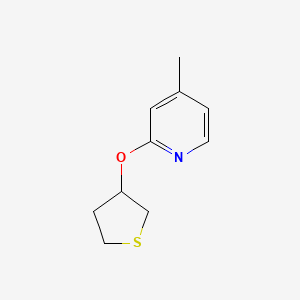
![(Z)-methyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2903775.png)

![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(pyrazin-2-yl)methanone](/img/structure/B2903782.png)

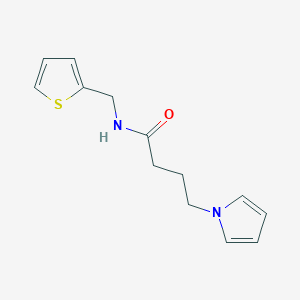
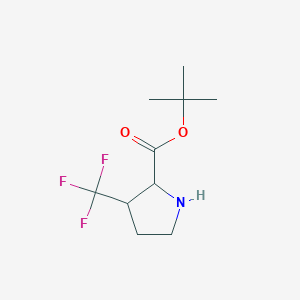

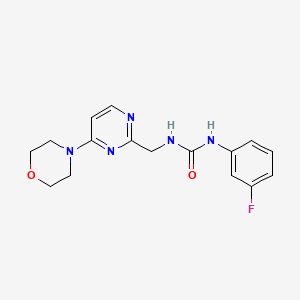

![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2903793.png)